(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine
Description
(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine is a tertiary amine featuring a branched alkyl chain (2-ethylbutyl) and a substituted morpholine moiety (4-methylmorpholin-2-ylmethyl). Morpholine derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. The compound’s structure combines lipophilic (2-ethylbutyl) and polar (morpholine) components, which may influence solubility, bioavailability, and reactivity.
Properties
Molecular Formula |
C12H26N2O |
|---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
2-ethyl-N-[(4-methylmorpholin-2-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C12H26N2O/c1-4-11(5-2)8-13-9-12-10-14(3)6-7-15-12/h11-13H,4-10H2,1-3H3 |
InChI Key |
YFBDNLCAAKULLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNCC1CN(CCO1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine involves the reaction of 2-ethylbutylamine with 4-methylmorpholine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or alkoxides; reactions are conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Notes:
- Electronic Effects : The 4-methyl group on the morpholine ring may reduce steric hindrance compared to bulkier substituents, favoring interactions with biological targets .
Physicochemical Properties
- Solubility : The 2-ethylbutyl chain likely reduces water solubility compared to morpholine derivatives with polar aryl groups (e.g., methoxyphenyl).
- Stability: Morpholine rings generally confer thermal and oxidative stability, as seen in compounds like 4-(4-morpholinophenyl)pyrimidines .
Biological Activity
The compound (2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine is a derivative of morpholine and amine, which suggests potential biological activities due to its unique structural features. This article explores its biological activity, including potential enzyme interactions, receptor binding, and toxicity profiles based on existing research.
Chemical Structure and Properties
The compound features a branched alkyl group and a morpholine ring, which may influence its reactivity and biological interactions. The general formula can be represented as follows:
1. Enzyme Interactions
Compounds with similar structural characteristics often exhibit enzyme modulation capabilities. The morpholine ring and amine groups in this compound suggest potential interactions with various enzyme active sites, which could lead to alterations in enzymatic activity. For instance, studies indicate that morpholine derivatives can act as inhibitors for certain protein kinases, which play crucial roles in cellular signaling pathways related to cancer and other diseases.
2. Receptor Binding
The structural attributes of (2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine suggest that it may bind to specific receptors in the body. Research on related compounds indicates that morpholine-based structures can interact with neurotransmitter receptors, potentially influencing neurological functions . However, specific studies on this compound are required to confirm such interactions.
3. Toxicity Profiles
Understanding the toxicity of similar amines is critical for assessing the safety of (2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine. For instance, studies on related compounds indicate varying degrees of acute toxicity:
- Dermal LD50 values range from approximately 200 mg/kg to 2000 mg/kg for structurally similar amines .
- Acute oral LD50 values show a range from 122 mg/kg for isopropylamine to 2813 mg/kg for less toxic variants .
Given these findings, it is reasonable to anticipate that (2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine may exhibit similar toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
